molecular formula C16H21N3O B2742890 N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide CAS No. 1209537-78-9

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide

Cat. No.: B2742890
CAS No.: 1209537-78-9
M. Wt: 271.364
InChI Key: YJYVBXWNYFMBPU-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropyl ethylamine derivative, followed by the introduction of the cyano group. The final step involves the coupling of this intermediate with 3,5-dimethylphenylamine under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The cyano group and the cyclopropyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide: can be compared with other cyano-substituted amides and cyclopropyl derivatives.

    This compound: is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Uniqueness: The combination of the cyano group and the cyclopropyl ring in the same molecule is relatively rare, providing unique chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-11-6-12(2)8-14(7-11)18-9-15(20)19-16(3,10-17)13-4-5-13/h6-8,13,18H,4-5,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYVBXWNYFMBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)NC(C)(C#N)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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